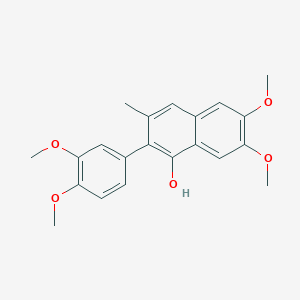
1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- is a complex organic compound with a unique structure that includes a naphthalenol core substituted with dimethoxyphenyl and dimethoxymethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of naphthalenol with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by methylation using methyl iodide and a base like potassium carbonate to introduce the methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-: Lacks the additional dimethoxy and methyl groups.
2-Methoxy-1-naphthalenol: Contains a single methoxy group.
3,4-Dimethoxyphenyl derivatives: Various compounds with different substitutions on the phenyl ring.
Uniqueness
1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
60821-50-3 |
|---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C21H22O5/c1-12-8-14-10-18(25-4)19(26-5)11-15(14)21(22)20(12)13-6-7-16(23-2)17(9-13)24-3/h6-11,22H,1-5H3 |
InChI Key |
WUNCUROACVKURM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2C(=C1C3=CC(=C(C=C3)OC)OC)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















